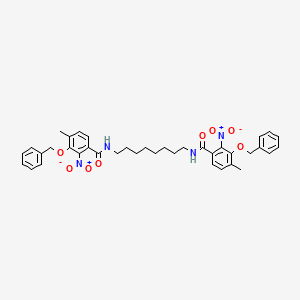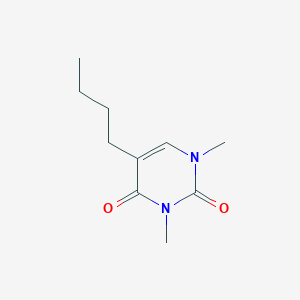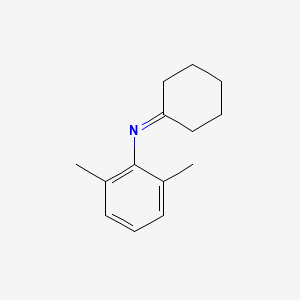![molecular formula C15H34SSn B14427178 Tributyl[(propan-2-yl)sulfanyl]stannane CAS No. 79851-32-4](/img/structure/B14427178.png)
Tributyl[(propan-2-yl)sulfanyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(propan-2-yl)sulfanyl]stannane is an organotin compound with the molecular formula C15H32SSn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and one [(propan-2-yl)sulfanyl] group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[(propan-2-yl)sulfanyl]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-yl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using tributyltin chloride as a starting material. The process includes the reaction of tributyltin chloride with propan-2-yl sulfide in the presence of a base to facilitate the substitution reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(propan-2-yl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce alkanes or alkenes, while in substitution reactions, it can yield various organotin derivatives .
Applications De Recherche Scientifique
Tributyl[(propan-2-yl)sulfanyl]stannane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tributyl[(propan-2-yl)sulfanyl]stannane involves its ability to donate electrons and participate in radical reactions. The tin atom in the compound has a high affinity for sulfur, which allows it to form stable intermediates during reactions. This property is exploited in various synthetic processes, including the reduction of unsaturated compounds and the formation of carbon-sulfur bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributylstannylthiazole: Used in Stille coupling reactions and other organic transformations.
Tributyl(isopropenyl)stannane: Utilized in the synthesis of complex organic molecules.
Uniqueness
Tributyl[(propan-2-yl)sulfanyl]stannane is unique due to its specific [(propan-2-yl)sulfanyl] group, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specialized synthetic applications where other organotin compounds may not be as effective .
Propriétés
Numéro CAS |
79851-32-4 |
|---|---|
Formule moléculaire |
C15H34SSn |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
tributyl(propan-2-ylsulfanyl)stannane |
InChI |
InChI=1S/3C4H9.C3H8S.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3-4H,1-2H3;/q;;;;+1/p-1 |
Clé InChI |
ZPJUMHKJHPCBCJ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)

![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)





![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)


![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


